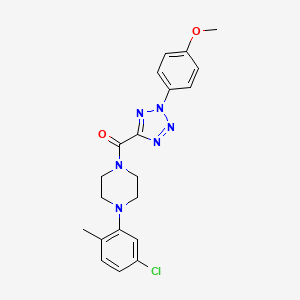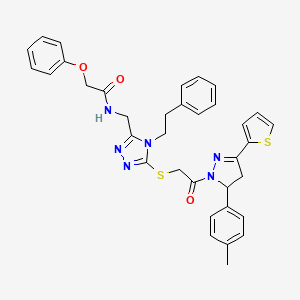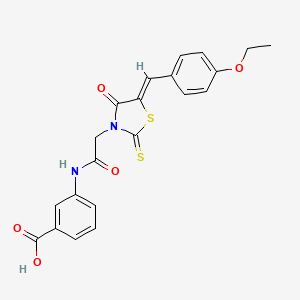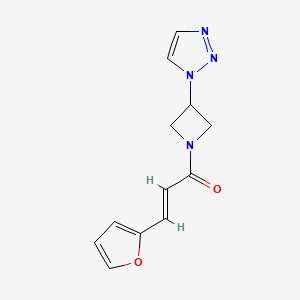![molecular formula C24H27ClN4OS B2541925 N-[2-(4-Chlorphenyl)ethyl]-4-{[(2-Thioxo-1,2-dihydrochinazolin-4-yl)amino]methyl}cyclohexancarbonsäureamid CAS No. 689265-97-2](/img/new.no-structure.jpg)
N-[2-(4-Chlorphenyl)ethyl]-4-{[(2-Thioxo-1,2-dihydrochinazolin-4-yl)amino]methyl}cyclohexancarbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4OS and its molecular weight is 455.02. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben sich als potenzielle antivirale Wirkstoffe erwiesen . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Wirkstoffe beschrieben .
Entzündungshemmende Aktivität
Es wurde auch festgestellt, dass Indolderivate entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind.
Antikrebsaktivität
Sowohl Indol- als auch Chinazolinderivate haben sich im Bereich der Krebsforschung als vielversprechend erwiesen . Es wurde festgestellt, dass sie krebshemmende Eigenschaften besitzen, was auf ihre potenzielle Verwendung bei der Krebsbehandlung hindeutet.
Anti-HIV-Aktivität
Es wurde festgestellt, dass Indolderivate Anti-HIV-Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von HIV eingesetzt werden könnten.
Antioxidative Aktivität
Es wurde festgestellt, dass Indolderivate antioxidative Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen eingesetzt werden könnten, die durch oxidativen Stress gekennzeichnet sind.
Antibakterielle Aktivität
Sowohl Indol- als auch Chinazolinderivate haben antibakterielle Eigenschaften gezeigt . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen hin.
Antituberkulose-Aktivität
Es wurde festgestellt, dass Indolderivate antituberkulose Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Behandlung von Tuberkulose eingesetzt werden könnten.
Antidiabetische Aktivität
Es wurde festgestellt, dass Indolderivate antidiabetische Eigenschaften besitzen . Dies deutet darauf hin, dass sie bei der Behandlung von Diabetes eingesetzt werden könnten.
Eigenschaften
CAS-Nummer |
689265-97-2 |
|---|---|
Molekularformel |
C24H27ClN4OS |
Molekulargewicht |
455.02 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31) |
InChI-Schlüssel |
NFBVEMGVKJRFLK-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2541846.png)



![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)


![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
